molecular formula C34H40N4O4 B1236709 Crenatine A CAS No. 52801-20-4

Crenatine A

Cat. No.: B1236709
CAS No.: 52801-20-4
M. Wt: 568.7 g/mol
InChI Key: NAMLDTWANUOXLT-GQIVPORTSA-N
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Description

Crenatine A (1-ethyl-4-methoxy-β-carboline) is a β-carboline alkaloid first isolated from plants such as Ailanthus altissima and Picrasma javanica. Its molecular formula is C₁₄H₁₆N₂O, with a molecular weight of 226.274 g/mol (CAS: 26585-14-8) . Structurally, it features a β-carboline core substituted with an ethyl group at position 1 and a methoxy group at position 4 (Figure 1). This compound exhibits significant antimalarial and antimicrobial activities, with studies highlighting its efficacy against Plasmodium falciparum (IC₅₀: 15.0 µg/ml) and bacterial pathogens .

Properties

CAS No.

52801-20-4

Molecular Formula

C34H40N4O4

Molecular Weight

568.7 g/mol

IUPAC Name

(2S)-N-[(3R,4S,7S,10Z)-7-benzyl-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-2-(dimethylamino)-4-methylpentanamide

InChI

InChI=1S/C34H40N4O4/c1-23(2)21-29(38(3)4)33(40)37-30-31(26-13-9-6-10-14-26)42-27-17-15-24(16-18-27)19-20-35-32(39)28(36-34(30)41)22-25-11-7-5-8-12-25/h5-20,23,28-31H,21-22H2,1-4H3,(H,35,39)(H,36,41)(H,37,40)/b20-19-/t28-,29-,30-,31+/m0/s1

InChI Key

NAMLDTWANUOXLT-GQIVPORTSA-N

SMILES

CC(C)CC(C(=O)NC1C(OC2=CC=C(C=C2)C=CNC(=O)C(NC1=O)CC3=CC=CC=C3)C4=CC=CC=C4)N(C)C

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H]1[C@H](OC2=CC=C(C=C2)/C=C\NC(=O)[C@@H](NC1=O)CC3=CC=CC=C3)C4=CC=CC=C4)N(C)C

Canonical SMILES

CC(C)CC(C(=O)NC1C(OC2=CC=C(C=C2)C=CNC(=O)C(NC1=O)CC3=CC=CC=C3)C4=CC=CC=C4)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Sources

Crenatine A belongs to the β-carboline alkaloid family, which includes derivatives with varying substituents. Key analogues include:

Compound CAS Number Molecular Weight (g/mol) Natural Source Key Structural Differences
This compound 26585-14-8 226.274 Ailanthus altissima, Picrasma javanica 1-ethyl, 4-methoxy substitution
Dehydrocrenatine - 224.258 Picrasma javanica 1-vinyl, 4-methoxy substitution
Harmine 442-51-3 212.247 Banisteriopsis caapi 7-methoxy substitution
Norbraylin 60796-64-7 244.243 Zanthoxylum spp. Dimethoxy substitutions at positions 7,8

Table 1 : Structural and physicochemical comparison of this compound with analogues .

Antimalarial Activity
  • This compound : Exhibits IC₅₀ = 15.0 µg/ml against P. falciparum .
  • Dehydrocrenatine : More potent, with LC₅₀ = 2.4 µg/ml , attributed to its vinyl group enhancing membrane permeability .
  • 4-Methoxy-1-vinyl-β-carboline : Similar potency to dehydrocrenatine (LC₅₀ = 3.2 µg/ml) but with reduced selectivity .
Antimicrobial Activity
  • This compound : Effective against Staphylococcus aureus (MIC = 10 µM) due to β-carboline’s intercalation with microbial DNA .
  • Harmine : Broader spectrum but lower potency (MIC = 25–50 µM) against Gram-positive bacteria .

Pharmacological Limitations

  • This compound: Limited bioavailability due to poor water solubility .
  • Dehydrocrenatine : Higher cytotoxicity (CC₅₀ = 8.7 µg/ml) compared to this compound (CC₅₀ = 12.3 µg/ml) .
  • Norbraylin: Lacks significant antimalarial activity but shows anti-inflammatory properties .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Crenatine A
Reactant of Route 2
Crenatine A

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